5-Ethyl-2-methoxyaniline
CAS No.: 67291-61-6
Cat. No.: VC2272560
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67291-61-6 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 5-ethyl-2-methoxyaniline |
Standard InChI | InChI=1S/C9H13NO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3,10H2,1-2H3 |
Standard InChI Key | GKTSEIIVLRUWJJ-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C=C1)OC)N |
Canonical SMILES | CCC1=CC(=C(C=C1)OC)N |
Introduction
5-Ethyl-2-methoxyaniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is also known by its CAS number, 67291-61-6, and is commonly referred to as Benzenamine, 5-ethyl-2-methoxy- . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synthesis and Preparation
The synthesis of 5-ethyl-2-methoxyaniline is not extensively detailed in the literature, but it can be inferred that it involves typical aromatic substitution reactions. For instance, related compounds are often synthesized through nitration, reduction, and alkylation steps starting from simpler aromatic precursors.
Applications and Research Findings
While specific applications of 5-ethyl-2-methoxyaniline are not widely documented, compounds with similar structures are used in various fields:
-
Pharmaceuticals: Aniline derivatives are often used as intermediates in the synthesis of drugs due to their ability to participate in various chemical reactions.
-
Dyes and Pigments: Aniline compounds are historically significant in the production of dyes and pigments.
-
Biological Activity: Some aniline derivatives exhibit biological activity, including antimicrobial and antitumor properties, though this is not specifically documented for 5-ethyl-2-methoxyaniline.
Safety and Handling
Given its chemical structure, 5-ethyl-2-methoxyaniline should be handled with caution, as aniline derivatives can be toxic and potentially carcinogenic. Proper protective equipment and ventilation are recommended when handling this compound.
Data Table
Property | Value |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
CAS Number | 67291-61-6 |
Minimum Purity | ≥ 0.95 (commercially available) |
InChI | InChI=1S/C9H13NO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3,10H2,1-2H3 |
InChIKey | GKTSEIIVLRUWJJ-UHFFFAOYSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume